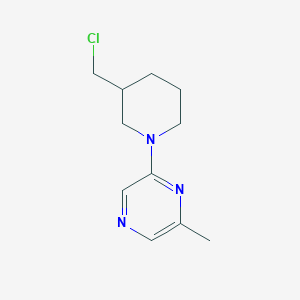

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine

Description

Properties

IUPAC Name |

2-[3-(chloromethyl)piperidin-1-yl]-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-9-6-13-7-11(14-9)15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVYKEHYUMEUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCC(C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640311 | |

| Record name | 2-[3-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937795-92-1 | |

| Record name | 2-[3-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine typically involves the reaction of 3-(chloromethyl)piperidine with 6-methylpyrazine. This reaction can be carried out under various conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This method enhances the scalability of the production process, making it feasible to produce large quantities of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyrazine ring.

Major Products

Nucleophilic substitution: The major products are substituted piperidine derivatives.

Oxidation: The major products include hydroxylated or carbonylated derivatives.

Reduction: The major products are dihydropyrazine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrazine derivatives, including 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine, as promising anticancer agents. The following points summarize key findings:

- Mechanism of Action : Compounds with pyrazine structures have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against human leukemia and breast cancer cells, with IC50 values indicating significant potency .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyrazine ring can enhance biological activity. Research indicates that modifications to the piperidine moiety can influence the compound's efficacy against cancer cells, suggesting a need for further exploration of SAR to optimize therapeutic potential .

- Case Studies : A study involving pyrazoline hybrids showed that certain derivatives exhibited selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 0.21 nM to 4.38 μM . This suggests that similar modifications in this compound could yield compounds with enhanced anticancer properties.

Antifungal Applications

Beyond its anticancer potential, this compound has been investigated for antifungal applications:

- Activity Against Resistant Strains : The compound has shown promise against Candida auris, a multidrug-resistant fungal pathogen. Novel derivatives linked with piperidine structures have been synthesized and tested for antifungal activity, demonstrating significant effectiveness with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL .

- Mechanism of Action : Similar compounds induce apoptotic cell death and disrupt fungal cell membranes, which are critical mechanisms in combating infections caused by resistant strains . This highlights the potential of this compound as a scaffold for developing new antifungal agents.

Summary Table of Applications

| Application Type | Target Organisms/Cells | Key Findings |

|---|---|---|

| Anticancer | MCF-7, HepG2 | IC50 values from 0.21 nM to 4.38 μM; induces apoptosis and cell cycle arrest |

| Antifungal | Candida auris | MIC values from 0.24 to 0.97 μg/mL; disrupts cell membranes and induces apoptosis |

Mechanism of Action

The mechanism of action of 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate receptors by mimicking the action of natural ligands, leading to a biological response.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Electronic Properties

- Lipophilicity : The chloromethyl group in the target compound increases lipophilicity (logP ~2.5 estimated), whereas the methylsulfonyl group in reduces logP (~1.8), impacting membrane permeability.

- Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions, unlike the methylsulfonyl group in , which is electron-withdrawing and stabilizes adjacent charges.

- Conformational Flexibility : Piperidine in the target compound allows for greater ring puckering compared to piperazine derivatives (e.g., ), influencing receptor binding .

Biological Activity

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both the piperidine and pyrazine rings, along with a chloromethyl substituent, allows this compound to interact with various biological targets, making it a versatile candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆ClN₃. Its structure can be described as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Pyrazine Ring : A six-membered aromatic ring with two nitrogen atoms at opposite positions.

- Chloromethyl Group : A functional group that enhances reactivity and allows for further chemical modifications.

This combination of structural elements contributes to its biological activity, particularly in the context of enzyme inhibition and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloromethyl group enables nucleophilic substitution reactions, facilitating the formation of new compounds with enhanced biological properties. The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate interaction and subsequent catalysis. Alternatively, it may mimic natural ligands, activating receptors and triggering biological responses.

Medicinal Chemistry

Research indicates that this compound has potential applications in treating neurological disorders, given its ability to modulate neurotransmitter systems. The compound has been explored in various studies for its antidepressant and anxiolytic properties .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. While specific data on this compound is limited, related pyrazine derivatives have shown moderate cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. For instance, certain analogs exhibited IC50 values below 10 µM, indicating significant anti-cancer activity .

Table: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 12e | A549 | 1.06 ± 0.16 | Significant cytotoxicity |

| Compound 12e | MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |

| Compound 12e | HeLa | 2.73 ± 0.33 | Significant cytotoxicity |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For example, the presence of halogen substituents on aromatic rings has been shown to influence cytotoxicity positively . Investigating these relationships further could lead to the development of more potent derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine, and how can reaction yields be improved?

The synthesis typically involves coupling a chloromethyl-piperidine derivative with a methylpyrazine precursor. Evidence from analogous piperazine-pyrazine systems suggests using ethanol or acetic acid as solvents under reflux, with yields improved by stepwise purification (e.g., column chromatography) and acid/base extraction . For example, refluxing 3-(chloromethyl)piperidine with 6-methylpyrazine-2-carboxylic acid in ethanol, followed by activation with carbodiimide reagents, may enhance coupling efficiency. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimizing stoichiometry (1:1.2 molar ratio) can mitigate side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- NMR : Focus on ¹H NMR signals for the piperidine ring (δ 1.5–2.5 ppm, multiplet) and pyrazine aromatic protons (δ 8.2–8.5 ppm). The chloromethyl group (-CH2Cl) appears as a singlet near δ 3.7–4.0 ppm.

- LC-MS : Monitor the molecular ion peak at m/z 240.1 ([M+H]⁺, calculated for C₁₁H₁₅ClN₄) and confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- IR : Look for C-Cl stretching at ~650 cm⁻¹ and pyrazine ring vibrations at 1550–1600 cm⁻¹ .

Q. How does the chloromethyl group influence the compound’s stability under different storage conditions?

The chloromethyl moiety increases susceptibility to hydrolysis, particularly in aqueous or high-humidity environments. Stability studies on similar compounds recommend storing the compound as a lyophilized solid at -20°C under inert gas (N₂/Ar). Accelerated degradation tests (40°C/75% RH for 4 weeks) showed <5% decomposition when sealed with desiccants .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the chloromethyl group. Studies on analogous systems indicate a reaction barrier of ~25 kcal/mol for SN2 displacement by amines, with transition states stabilized by hydrogen bonding to the piperidine nitrogen . Molecular dynamics simulations (AMBER force field) further suggest that steric hindrance from the methylpyrazine group slows nucleophilic attack, favoring polar aprotic solvents (e.g., DMF) for functionalization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from differences in assay conditions. Standardize protocols by:

- Using ATP concentrations near Km (e.g., 10 µM for kinases).

- Pre-incubating the compound with enzymes for 30 minutes to ensure binding equilibrium.

- Validating results across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) . Contradictory cytotoxicity data may stem from cell-line-specific permeability, which can be clarified via logP measurements (predicted ~2.1) and P-gp efflux assays .

Q. What strategies enable selective functionalization of the piperidine vs. pyrazine moieties in derivatization studies?

The pyrazine ring is electron-deficient, making it reactive toward electrophilic aromatic substitution only under strong acidic conditions (e.g., HNO₃/H₂SO₄ at 0°C). In contrast, the piperidine’s chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) at room temperature. Protecting the pyrazine with a Boc group (tert-butyloxycarbonyl) before modifying the piperidine can enhance selectivity. For example, treat the compound with Boc₂O in THF, then react the chloromethyl group with morpholine, followed by deprotection with TFA .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s potential as a metalloenzyme inhibitor?

- Chelation assays : Titrate the compound against Zn²⁺/Fe²⁺ solutions and monitor UV-Vis shifts (200–400 nm). Piperidine-pyrazine hybrids show strong binding to Zn²⁺ (Kd ~10⁻⁶ M) via the pyrazine nitrogen and chloromethyl oxygen .

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition modality. Competitive inhibition is expected if the compound mimics the enzyme’s natural substrate (e.g., carbonic anhydrase).

Q. What analytical workflows are recommended for detecting degradation products during long-term stability studies?

Employ LC-MS/MS with a Q-TOF detector to identify degradation products. For example, hydrolysis of the chloromethyl group generates 3-(hydroxymethyl)piperidine derivatives, detectable via neutral loss scans (18 Da for H₂O). Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.